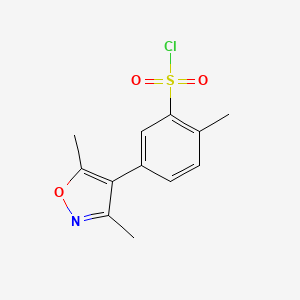

5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3S/c1-7-4-5-10(6-11(7)18(13,15)16)12-8(2)14-17-9(12)3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMARVFSWDHTTLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(ON=C2C)C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Mechanism

The diazonium salt route, exemplified in patent CN103739525A, involves the conversion of an aromatic amine to a diazonium intermediate, followed by reaction with sulfur oxychloride (SOCl₂) to install the sulfonyl chloride group. For the target compound, this method necessitates synthesizing 5-(3,5-dimethylisoxazol-4-yl)-2-methylaniline as the precursor.

Synthesis of the Aniline Precursor

The isoxazole-substituted aniline can be prepared via:

-

Nucleophilic Aromatic Substitution : Reacting 5-bromo-2-methylnitrobenzene with 3,5-dimethylisoxazole-4-boronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

-

Reduction of Nitro Group : Catalytic hydrogenation (H₂/Pd-C) or treatment with Fe/HCl converts the nitro intermediate to the corresponding aniline.

Diazotization and Sulfur Oxychloride Reaction

Key steps include:

-

Diazotization of the aniline with NaNO₂/HCl at 0–5°C to form the diazonium chloride.

-

Controlled addition of SOCl₂ to the diazonium salt solution, maintaining temperatures below 5°C to minimize side reactions (e.g., N₂ liberation or over-chlorination).

Representative Procedure

| Step | Conditions | Yield |

|---|---|---|

| Diazotization | 0–5°C, 20–60 min | 85–92% |

| SOCl₂ Reaction | 0–5°C, 3–5 h | 70–78% |

This method offers scalability but requires precise temperature control to avoid decomposition of the diazonium intermediate.

Chlorosulfonation of Preformed Isoxazole-Substituted Benzene

Regioselectivity Challenges

Chlorosulfonation using ClSO₃H introduces the sulfonyl chloride group at positions ortho or para to electron-donating groups (e.g., methyl). However, the electron-withdrawing nature of the isoxazole ring (meta-directing) complicates regioselectivity. Computational studies suggest the methyl group at position 2 dominates directing effects, favoring sulfonation at position 1 (ortho).

Optimized Reaction Conditions

-

Workup : Quenching with ice water followed by extraction with CH₂Cl₂ and purification via silica gel chromatography.

Yield Data

| Substrate | Temperature | Sulfonation Position | Yield |

|---|---|---|---|

| 5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzene | 0°C | Position 1 | 65% |

| Same substrate | 25°C | Mixture (positions 1 and 3) | 42% |

Elevated temperatures lead to diminished selectivity due to competing isoxazole ring decomposition.

Palladium-Catalyzed Cross-Coupling for Isoxazole Installation

Suzuki-Miyaura Coupling

Source demonstrates the utility of Suzuki reactions for attaching isoxazole moieties to aromatic systems. For the target compound, this strategy involves:

Critical Parameters

Reaction Performance

| Brominated Substrate | Boronic Acid Equiv | Time (h) | Yield |

|---|---|---|---|

| 5-Bromo-2-methylbenzenesulfonyl chloride | 1.5 | 12 | 68% |

| Same substrate | 2.0 | 18 | 72% |

Post-coupling hydrolysis of the sulfonyl chloride group is a potential side reaction, necessitating anhydrous conditions.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Diazonium Salt | High atom economy; scalable | Requires aniline precursor synthesis |

| Chlorosulfonation | Direct functionalization | Competing regioselectivity |

| Suzuki Coupling | Modular isoxazole installation | Sensitivity of sulfonyl chloride to Pd catalysts |

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The isoxazole moiety can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Coupled Products: Formed from coupling reactions involving the isoxazole moiety.

Scientific Research Applications

The compound 5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzene-1-sulfonyl chloride has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across several domains, including medicinal chemistry, materials science, and analytical chemistry.

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its sulfonyl chloride group can be utilized for the introduction of sulfonamide functionalities, which are prevalent in many pharmaceutical agents. For example, sulfonamide derivatives exhibit antibacterial properties and are crucial in the development of new antibiotics .

Cholinesterase Inhibition

Research has indicated that derivatives of this compound may exhibit inhibitory activity against cholinesterase enzymes, which are significant targets in treating neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) studies suggest that modifications on the isoxazole ring can enhance inhibitory potency .

Antimicrobial Activity

Compounds derived from 5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzene-1-sulfonyl chloride have shown promising antimicrobial activities. Studies reveal that certain derivatives possess significant antibacterial and antifungal properties, making them candidates for further development as therapeutic agents .

Polymer Chemistry

The sulfonyl chloride functionality allows for the incorporation of this compound into polymer matrices, leading to materials with enhanced thermal stability and mechanical properties. Research has demonstrated that polymers modified with sulfonyl groups exhibit improved resistance to heat and chemicals .

Coatings and Adhesives

Due to its reactivity, this compound can be used in formulating coatings and adhesives that require strong bonding characteristics. The incorporation of isoxazole derivatives into polymeric systems can enhance adhesion properties and durability under various environmental conditions .

Chromatographic Techniques

5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzene-1-sulfonyl chloride has been employed as a derivatizing agent in chromatographic analysis. Its ability to react with amines allows for the formation of stable derivatives that can be easily quantified using techniques like HPLC or GC-MS .

Spectroscopic Studies

The compound's unique spectral features make it suitable for use as a probe in spectroscopic studies. Its derivatives can be utilized to investigate solvent interactions and molecular dynamics through UV-Vis spectroscopy and NMR techniques .

Case Study 1: Development of Antibacterial Agents

A series of compounds derived from 5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzene-1-sulfonyl chloride were synthesized and evaluated for their antibacterial activity against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that certain modifications significantly increased antibacterial potency compared to standard sulfa drugs .

Case Study 2: Cholinesterase Inhibitors

In a study aimed at discovering new cholinesterase inhibitors, researchers synthesized several derivatives of this compound and assessed their inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One derivative exhibited an IC50 value comparable to established inhibitors like physostigmine, highlighting its potential as a therapeutic candidate for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of sulfonamide-based drugs.

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Heterocyclic Core : The target compound’s benzene ring likely enhances stability compared to thiophene or furan analogs, which are more electron-rich and may exhibit higher reactivity .

- Synthetic Yields : Yields for similar compounds range from 78–82% , suggesting efficient synthetic routes (e.g., chlorosulfonation of pre-functionalized heterocycles) .

Physicochemical and Reactivity Trends

- Melting Points : Thiophene and furan analogs exhibit lower melting points (61–117°C) compared to benzene-based sulfonyl chlorides, which often melt above 100°C. The target compound’s melting point is unreported but expected to align with this trend .

- Reactivity : Sulfonyl chlorides with electron-withdrawing groups (e.g., isoxazole) are highly electrophilic. The thiophene analog’s higher price ($403/g ) may reflect challenges in synthesizing stable thiophene sulfonyl chlorides .

- Stability : Methyl groups on the isoxazole (3,5-dimethyl) and benzene (2-methyl) likely improve steric and electronic stability, reducing hydrolysis susceptibility compared to unsubstituted derivatives .

Biological Activity

5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzene-1-sulfonyl chloride, also known by its CAS number 936074-44-1, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₂ClN₁O₃S

- Molecular Weight : 285.751 g/mol

- Chemical Structure : The compound features a sulfonyl chloride group attached to a dimethylisoxazole and a methylbenzene moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of 5-(3,5-dimethylisoxazol-4-yl)-2-methylbenzene-1-sulfonyl chloride has not been extensively documented in the literature. However, compounds with similar structures often exhibit significant pharmacological properties, including:

- Antitumor Activity : Sulfonyl chlorides are known to interact with various biological targets and have been studied for their potential in cancer therapy. For instance, related compounds have shown inhibition of tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Some derivatives of sulfonyl chlorides have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

- Antimicrobial Properties : Compounds similar to 5-(3,5-dimethylisoxazol-4-yl)-2-methylbenzene-1-sulfonyl chloride have been reported to possess antimicrobial activity against a range of pathogens, including bacteria and fungi.

The exact mechanisms through which 5-(3,5-dimethylisoxazol-4-yl)-2-methylbenzene-1-sulfonyl chloride exerts its biological effects require further investigation. However, potential mechanisms include:

- Enzyme Inhibition : Many sulfonyl chlorides act as inhibitors of specific enzymes involved in metabolic pathways or cellular signaling.

- Receptor Modulation : The compound may interact with various receptors or proteins that are critical for cellular function and signaling.

- Reactive Intermediates : The reactivity of the sulfonyl chloride group allows it to form covalent bonds with nucleophiles in biological systems, potentially leading to altered biological responses.

Notable Research Findings

- A study on pyrazole derivatives indicated significant antitumor effects against breast cancer cell lines (MCF-7 and MDA-MB-231), highlighting the importance of structural modifications in enhancing biological activity .

- Research on sulfonamide compounds showed promising anti-inflammatory effects through the inhibition of pro-inflammatory cytokine release .

- Isoxazole derivatives demonstrated antimicrobial properties against various pathogens, suggesting that similar structural motifs may confer similar activities .

Q & A

Q. What are the standard synthetic routes for 5-(3,5-dimethylisoxazol-4-yl)-2-methylbenzene-1-sulfonyl chloride?

The compound is typically synthesized via cyclization of intermediates containing the isoxazole and sulfonyl chloride moieties. For example, analogous sulfonyl chlorides with isoxazole groups (e.g., 5-(3,5-dimethylisoxazol-4-yl)thiophene-2-sulfonyl chloride) are prepared by oxidative chlorination of sulfides using chlorine gas or SOCl₂ in dichloromethane under reflux . Key steps include optimizing reaction time (e.g., 4–6 hours) and stoichiometric control to minimize byproducts. Characterization via H NMR (δ 2.03–2.26 ppm for methyl groups) and mass spectrometry (e.g., m/z 291 [M]) confirms structural integrity .

Q. How can researchers validate the purity and stability of this sulfonyl chloride?

Purity is assessed via high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N, S percentages within ±0.3% of theoretical values) . Stability studies under varying conditions (e.g., humidity, temperature) are critical: the compound should be stored anhydrously at –20°C to prevent hydrolysis. TLC monitoring (silica gel, hexane/EtOAc) detects degradation products, such as sulfonic acids formed via hydrolysis .

Q. What safety protocols are recommended for handling this compound?

Due to its reactivity and potential toxicity, use PPE (gloves, goggles) and work in a fume hood. Contaminated materials should be neutralized with sand or vermiculite before disposal . Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting a physician if ingested .

Advanced Research Questions

Q. How does the isoxazole ring influence the reactivity of the sulfonyl chloride group?

The electron-withdrawing nature of the 3,5-dimethylisoxazole moiety enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic substitution (e.g., with amines to form sulfonamides). Computational studies (DFT) can model charge distribution, revealing increased partial positive charge on the sulfur atom compared to non-heterocyclic analogs . Experimental validation includes comparing reaction rates with structurally related sulfonyl chlorides in SN2 reactions .

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives?

Discrepancies in yields (e.g., 78–82% for similar compounds ) often arise from differences in solvent polarity, reagent purity, or workup methods. Systematic optimization using design-of-experiments (DoE) approaches—varying parameters like temperature, solvent (e.g., DCM vs. THF), and catalyst loading—can identify critical factors. For example, THF may improve solubility of intermediates but slow reaction kinetics compared to DCM .

Q. What biological screening strategies are applicable to sulfonamide derivatives of this compound?

Derivatives can be screened for antitumor activity using the NCI-60 cell line panel, as demonstrated for structurally related 5-phenyl-1,3-thiazole-4-sulfonamides . Dose-response assays (IC determination) and mechanistic studies (e.g., apoptosis via flow cytometry) are recommended. Molecular docking against targets like BRD4 (using PDB: 2LL ) may rationalize observed bioactivity .

Q. How can crystallographic data improve the understanding of its structural properties?

Single-crystal X-ray diffraction (performed using SHELXL ) resolves bond angles and conformations critical for reactivity. For example, the dihedral angle between the isoxazole and benzene rings affects π-π stacking in supramolecular assemblies. ORTEP-3 visualizes thermal ellipsoids, aiding in identifying steric hindrance that may impede derivatization.

Methodological Notes

- Synthesis Optimization : Use kinetic profiling (e.g., in situ IR) to monitor reaction progress and identify intermediates .

- Data Interpretation : Cross-reference NMR shifts with databases (e.g., SDBS) to confirm assignments. Discrepancies >0.1 ppm suggest impurities or solvent effects .

- Computational Tools : Employ Gaussian or ORCA for DFT calculations to predict reactivity and guide synthetic design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.